An In-depth Technical Guide to Methyl 4-amino-3-(propylamino)benzoate
An In-depth Technical Guide to Methyl 4-amino-3-(propylamino)benzoate
CAS Number: 675138-83-7
For: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Methyl 4-amino-3-(propylamino)benzoate, a substituted benzoate derivative of interest in medicinal chemistry and drug discovery. Due to the limited availability of public domain data specific to this compound, this guide synthesizes the known information and draws logical, experience-based inferences from structurally related molecules, particularly other 3,4-diaminobenzoic acid esters. The guide covers the compound's chemical identity, and physico-chemical properties, and presents a plausible, expertly-devised synthetic strategy. Furthermore, it delves into potential applications as a strategic building block in pharmaceutical research, outlines critical safety and handling protocols, and proposes analytical methodologies for its characterization. This document is intended to serve as a foundational resource for researchers and developers, enabling them to understand and effectively utilize this compound in their scientific endeavors.
Introduction and Chemical Identity
Methyl 4-amino-3-(propylamino)benzoate is a unique aromatic compound featuring a benzoate core with two distinct amino functionalities at the 3 and 4 positions. The primary amino group at the 4-position and the secondary propylamine substituent at the 3-position create a molecule with diverse potential for chemical modification, making it a valuable scaffold in the synthesis of more complex molecules. Its structural similarity to other 3,4-diaminobenzoic acid derivatives suggests its potential as a key intermediate in the development of novel therapeutic agents.
Table 1: Chemical and Physical Properties
| Property | Value | Source |
| CAS Number | 675138-83-7 | [1] |
| Molecular Formula | C₁₁H₁₆N₂O₂ | [1] |
| Molecular Weight | 208.26 g/mol | [1] |
| IUPAC Name | methyl 4-amino-3-(propylamino)benzoate | |
| Synonyms | 4-Amino-3-(propylamino)benzoic acid methyl ester | [1] |
| Appearance | (Predicted) White to off-white or pale yellow solid | |
| Solubility | (Predicted) Soluble in organic solvents like methanol, ethanol, and DMSO | |
| Storage | Refrigerated | [1] |
Proposed Synthesis Pathway
Caption: Proposed reductive amination pathway for the synthesis of Methyl 4-amino-3-(propylamino)benzoate.
Detailed Experimental Protocol (Hypothetical)
This protocol is a proposed method and should be optimized and validated in a laboratory setting.
Step 1: Reductive Amination of Methyl 4-amino-3-nitrobenzoate
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Reaction Setup: To a solution of Methyl 4-amino-3-nitrobenzoate (1.0 eq) in a suitable solvent such as dichloroethane or tetrahydrofuran, add propionaldehyde (1.2 eq).
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Addition of Reducing Agent: Stir the mixture at room temperature for 30 minutes, then add a mild reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise.
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Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield Methyl 4-amino-3-(propylamino)benzoate.
Potential Applications in Drug Discovery and Medicinal Chemistry
The structural motif of a 3,4-diaminobenzoic acid ester is a valuable pharmacophore found in a variety of biologically active molecules. The presence of two distinct amino groups in Methyl 4-amino-3-(propylamino)benzoate allows for selective functionalization, making it a versatile building block for creating diverse chemical libraries for drug screening.
Scaffold for Heterocyclic Synthesis
The vicinal diamine arrangement on the benzene ring is a classic precursor for the synthesis of various heterocyclic systems, most notably benzimidazoles. Benzimidazoles are a prominent class of compounds in medicinal chemistry with a wide range of therapeutic applications, including as kinase inhibitors in oncology.
Caption: Potential applications of Methyl 4-amino-3-(propylamino)benzoate in medicinal chemistry.
Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
Substituted aminobenzoates are crucial intermediates in the synthesis of numerous APIs. While no specific APIs derived from Methyl 4-amino-3-(propylamino)benzoate are currently documented, its structure suggests potential for incorporation into novel drug candidates. For instance, related compounds like Methyl 4-amino-3-methylbenzoate are used in the synthesis of neuroprotective agents.[3][4]
Safety, Handling, and Storage
Given the absence of a specific Material Safety Data Sheet (MSDS) for Methyl 4-amino-3-(propylamino)benzoate, a precautionary approach based on the safety profiles of structurally similar aromatic amines and benzoates is imperative.
Table 2: General Safety and Handling Precautions
| Precaution | Details |
| Personal Protective Equipment (PPE) | Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves. |
| Ventilation | Work in a well-ventilated area, preferably in a chemical fume hood, to minimize inhalation exposure. |
| Handling | Avoid contact with skin, eyes, and clothing. Do not ingest or inhale. |
| First Aid (In case of exposure) | Eyes: Immediately flush with plenty of water for at least 15 minutes. Skin: Wash off with soap and plenty of water. Inhalation: Move to fresh air. Ingestion: Rinse mouth with water. Seek medical attention in all cases of exposure. |
| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. The compound is noted to require refrigerated storage.[1] |
| Disposal | Dispose of in accordance with local, state, and federal regulations. |
Proposed Analytical Characterization
To ensure the identity and purity of Methyl 4-amino-3-(propylamino)benzoate, a combination of standard analytical techniques should be employed.
Spectroscopic Methods
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Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: Would be expected to show characteristic signals for the aromatic protons, the methyl ester protons, the N-H protons of both amino groups, and the aliphatic protons of the propyl group. The integration and splitting patterns would be key to confirming the structure.
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¹³C NMR: Would provide information on the number and types of carbon atoms in the molecule, including the carbonyl carbon of the ester and the aromatic carbons.
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Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique would be suitable for determining the molecular weight of the compound and confirming its elemental composition through high-resolution mass spectrometry (HRMS).
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Infrared (IR) Spectroscopy: Would show characteristic absorption bands for the N-H stretches of the amino groups, the C=O stretch of the ester, and the aromatic C-H and C=C vibrations.
Chromatographic Methods
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High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the compound. A reversed-phase column with a mobile phase consisting of a mixture of water and an organic solvent (e.g., acetonitrile or methanol) with a suitable modifier (e.g., trifluoroacetic acid or formic acid) would likely provide good separation.
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Thin Layer Chromatography (TLC): A quick and effective method for monitoring reaction progress and assessing purity.
Conclusion
Methyl 4-amino-3-(propylamino)benzoate is a chemical entity with significant potential as a building block in the field of drug discovery and development. While specific data on this compound remains limited, this guide has provided a comprehensive, technically grounded framework for its synthesis, potential applications, safe handling, and analytical characterization based on established chemical principles and data from analogous structures. It is our hope that this guide will serve as a valuable resource for researchers, stimulating further investigation into the properties and utility of this promising molecule.
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